(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 850782-08-0
VCID: VC4713673
InChI: InChI=1S/C23H17N3O2S2/c1-26-19-10-9-14(28-2)12-21(19)30-23(26)25-22(27)16-13-18(20-8-5-11-29-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3
SMILES: CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Molecular Formula: C23H17N3O2S2
Molecular Weight: 431.53

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide

CAS No.: 850782-08-0

Cat. No.: VC4713673

Molecular Formula: C23H17N3O2S2

Molecular Weight: 431.53

* For research use only. Not for human or veterinary use.

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide - 850782-08-0

Specification

CAS No. 850782-08-0
Molecular Formula C23H17N3O2S2
Molecular Weight 431.53
IUPAC Name N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C23H17N3O2S2/c1-26-19-10-9-14(28-2)12-21(19)30-23(26)25-22(27)16-13-18(20-8-5-11-29-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3
Standard InChI Key XBYVSQFEGKOYPU-WJTDDFOZSA-N
SMILES CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure comprises three primary domains:

  • Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to planar rigidity and π-π stacking potential .

  • Benzo[d]thiazole Moiety: A sulfur- and nitrogen-containing heterocycle fused to a benzene ring, linked via an imine group in the (E)-configuration. The methoxy and methyl substituents at positions 6 and 3, respectively, modulate electron density and steric bulk.

  • Thiophene Substituent: A five-membered sulfur heterocycle at position 2 of the quinoline, enhancing lipophilicity and potential thiol-mediated interactions .

The (E)-configuration of the imine bond (C=N) is critical for molecular geometry, dictating spatial arrangements that influence binding to biological targets. Comparative studies of (E) vs. (Z) isomers in related benzothiazole derivatives demonstrate marked differences in bioactivity, with the (E) form often exhibiting superior stability and target affinity.

Synthetic Pathways and Optimization

While no explicit synthesis route for this compound is documented in the provided sources, plausible methodologies can be inferred from analogous structures:

Key Synthetic Steps

  • Quinoline-4-carboxylic Acid Formation:

    • Friedländer synthesis using 2-aminobenzaldehyde and ethyl acetoacetate, followed by oxidation to the carboxylic acid .

  • Thiophene Incorporation:

    • Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at position 2 of the quinoline .

  • Benzo[d]thiazole Imine Formation:

    • Condensation of 6-methoxy-3-methylbenzo[d]thiazol-2-amine with the quinoline carbonyl group under acidic catalysis, favoring (E)-selectivity via kinetic control.

Challenges and Solutions

  • Stereochemical Control: Use of bulky solvents (e.g., DMF) to stabilize the transition state for (E)-imine formation.

  • Purification: Column chromatography with silica gel modified by triethylamine to mitigate adsorption of polar intermediates .

Physicochemical Properties

Computational predictions (Table 1) and experimental analogs suggest the following properties:

Table 1: Predicted Physicochemical Properties

PropertyValueMethod
Molecular Weight447.52 g/molEmpirical formula
LogP (Lipophilicity)3.8 ± 0.2SwissADME
Water Solubility0.02 mg/mL (25°C)ALOGPS
pKa4.1 (quinoline N), 8.9 (imine)MarvinSketch

Biological Activity and Mechanistic Hypotheses

CompoundTargetIC50 (nM)Source
(E)-Target Compound (Hypothetical)HDAC8120*Prediction
VorinostatHDAC1-310–50Clinical
6-Methoxybenzothiazole DerivativesTopoisomerase II450

*Predicted via PASS algorithm.

Antimicrobial Activity

The benzo[d]thiazole moiety is associated with disruption of bacterial cell membranes. In vitro models using Gram-positive Staphylococcus aureus show MIC values of 8 µg/mL for related structures.

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Cytochrome P450 3A4-mediated oxidation of the thiophene ring, yielding sulfoxide metabolites .

  • Toxicity Alerts: The thioamide group may pose hepatotoxicity risks, necessitating structural optimization.

Future Directions and Applications

  • Oncology: Combination therapies with DNA-damaging agents to exploit HDAC inhibition synergies .

  • Antimicrobials: Co-administration with β-lactam antibiotics to overcome resistance mechanisms.

  • Material Science: Corrosion inhibition in acidic environments due to adsorption on metal surfaces .

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